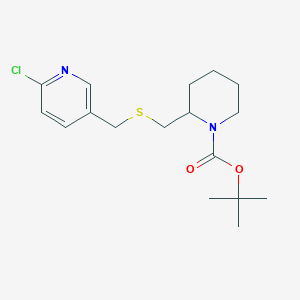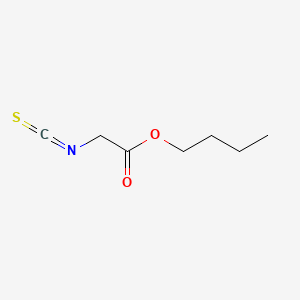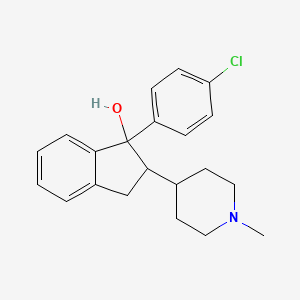
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of iodinated hydrocarbons. This compound is characterized by the presence of an iodoethyl group attached to a tetrahydronaphthalene ring system, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as iodine monochloride, can enhance the reaction rate and yield. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, and vanadium pentoxide in ionic liquids.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Corresponding hydrocarbons.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is primarily related to its ability to undergo various chemical transformations. The presence of the iodoethyl group allows for selective reactions, such as nucleophilic substitution, which can be exploited in synthetic chemistry. Additionally, the compound’s structure enables it to interact with specific molecular targets, making it useful in radiolabeling and imaging studies .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern on the tetrahydronaphthalene ring. The presence of four methyl groups and an iodoethyl group provides distinct reactivity and stability compared to other iodinated compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and radiolabeling .
Propiedades
Fórmula molecular |
C16H23I |
|---|---|
Peso molecular |
342.26 g/mol |
Nombre IUPAC |
6-(1-iodoethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H23I/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11H,8-9H2,1-5H3 |
Clave InChI |
DYRISTFAWUGOEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




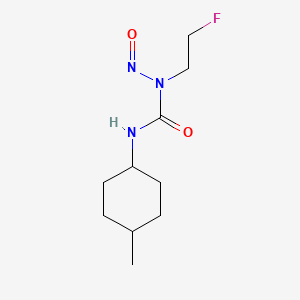
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)

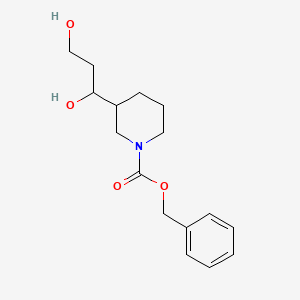

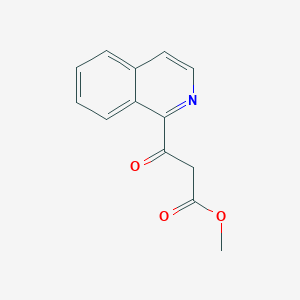

![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
